3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
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Overview
Description
3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is a chemical compound that has garnered attention due to its unique physical and chemical properties This compound is characterized by the presence of bromine, chlorine, sulfonyl, and hydroxyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-hydroxybenzoic acid followed by chlorosulfonation. The reaction conditions often require the use of bromine and chlorosulfonic acid under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds with biological molecules, while the sulfonyl and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
- 3-bromo-5-(chlorosulfonyl)benzoic acid
- 3-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Uniqueness
3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This differentiates it from similar compounds that may have different substituents, such as methyl or methoxy groups, which alter their chemical behavior and applications.
Properties
CAS No. |
2680542-75-8 |
---|---|
Molecular Formula |
C7H4BrClO5S |
Molecular Weight |
315.5 |
Purity |
95 |
Origin of Product |
United States |
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